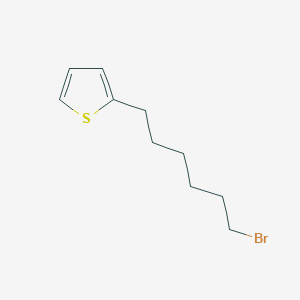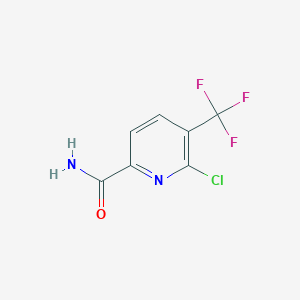![molecular formula C41H36O2P2 B12501743 1,1'-[(6S,8S,13aR)-7,8-Dihydro-6,8-dimethyl-6H-dibenzo[f,h][1,5]dioxonin-1,13-diyl]bis[1,1-diphenylphosphine]](/img/structure/B12501743.png)
1,1'-[(6S,8S,13aR)-7,8-Dihydro-6,8-dimethyl-6H-dibenzo[f,h][1,5]dioxonin-1,13-diyl]bis[1,1-diphenylphosphine]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[17-(diphenylphosphanyl)-9,11-dimethyl-8,12-dioxatricyclo[11400(2),?]heptadeca-1(13),2(7),3,5,14,16-hexaen-3-yl]diphenylphosphane is a complex organic compound that features a unique tricyclic structure with multiple functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [17-(diphenylphosphanyl)-9,11-dimethyl-8,12-dioxatricyclo[11.4.0.0(2),?]heptadeca-1(13),2(7),3,5,14,16-hexaen-3-yl]diphenylphosphane typically involves multi-step organic reactions. Key steps may include:
- Formation of the tricyclic core through cyclization reactions.
- Introduction of the diphenylphosphanyl groups via phosphination reactions.
- Functional group modifications to achieve the final structure.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:
- Use of catalysts to enhance reaction rates.
- Implementation of purification techniques such as chromatography.
- Scale-up processes to produce the compound in large quantities.
化学反应分析
Types of Reactions
[17-(diphenylphosphanyl)-9,11-dimethyl-8,12-dioxatricyclo[11.4.0.0(2),?]heptadeca-1(13),2(7),3,5,14,16-hexaen-3-yl]diphenylphosphane can undergo various chemical reactions, including:
Oxidation: Conversion of phosphanyl groups to phosphine oxides.
Reduction: Reduction of any oxidized functional groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions may include:
- Oxidizing agents such as hydrogen peroxide.
- Reducing agents like lithium aluminum hydride.
- Substitution reagents such as halides or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while substitution reactions may introduce new functional groups.
科学研究应用
Chemistry
In chemistry, [17-(diphenylphosphanyl)-9,11-dimethyl-8,12-dioxatricyclo[11.4.0.0(2),?]heptadeca-1(13),2(7),3,5,14,16-hexaen-3-yl]diphenylphosphane can be used as a ligand in coordination chemistry, facilitating the formation of metal complexes.
Biology
In biology, this compound may be explored for its potential as a bioactive molecule, possibly interacting with specific proteins or enzymes.
Medicine
In medicine, research may focus on its potential therapeutic applications, such as anticancer or antimicrobial properties.
Industry
In industry, the compound could be used in the development of advanced materials, such as polymers or catalysts.
作用机制
The mechanism by which [17-(diphenylphosphanyl)-9,11-dimethyl-8,12-dioxatricyclo[11.4.0.0(2),?]heptadeca-1(13),2(7),3,5,14,16-hexaen-3-yl]diphenylphosphane exerts its effects involves interactions with molecular targets such as enzymes or receptors. The pathways involved may include:
- Binding to metal ions in coordination complexes.
- Inhibition or activation of specific enzymes.
- Modulation of cellular signaling pathways.
相似化合物的比较
Similar Compounds
Similar compounds to [17-(diphenylphosphanyl)-9,11-dimethyl-8,12-dioxatricyclo[11.4.0.0(2),?]heptadeca-1(13),2(7),3,5,14,16-hexaen-3-yl]diphenylphosphane include other phosphanyl-substituted tricyclic compounds and ligands used in coordination chemistry.
Uniqueness
The uniqueness of this compound lies in its specific tricyclic structure and the presence of multiple diphenylphosphanyl groups, which may confer unique chemical and biological properties.
属性
分子式 |
C41H36O2P2 |
|---|---|
分子量 |
622.7 g/mol |
IUPAC 名称 |
(17-diphenylphosphanyl-9,11-dimethyl-8,12-dioxatricyclo[11.4.0.02,7]heptadeca-1(13),2(7),3,5,14,16-hexaen-3-yl)-diphenylphosphane |
InChI |
InChI=1S/C41H36O2P2/c1-30-29-31(2)43-37-26-16-28-39(45(34-21-11-5-12-22-34)35-23-13-6-14-24-35)41(37)40-36(42-30)25-15-27-38(40)44(32-17-7-3-8-18-32)33-19-9-4-10-20-33/h3-28,30-31H,29H2,1-2H3 |
InChI 键 |
LFTYQEBATLFANJ-UHFFFAOYSA-N |
规范 SMILES |
CC1CC(OC2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)C5=C(O1)C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-butyl 7'-[4-(2-fluorophenyl)piperazin-1-yl]-1H,2'H-spiro[piperidine-4,3'-[1,2,4]triazolo[4,3-c]pyrimidine]-1-carboxylate](/img/structure/B12501664.png)
![2-({5-[(benzylsulfanyl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12501669.png)
![N-{4-[(2,5-dimethylphenyl)sulfamoyl]phenyl}-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B12501675.png)
![N-(3-Methylphenyl)-5-{[(4-methylphenyl)carbamoyl]amino}-1,2,3-thiadiazole-4-carboxamide](/img/structure/B12501680.png)

![8-{[2-(2,5-dimethylphenoxy)ethyl]sulfanyl}-9H-purin-6-amine](/img/structure/B12501688.png)
methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12501692.png)
![9-fluoro-5-methyl-6,11-dioxobenzo[b][1,4]benzothiazepine-3-carboxylic acid](/img/structure/B12501693.png)
![N-({2-[2-(2-{2-[(6-chlorohexyl)oxy]ethoxy}ethoxy)ethoxy]-4-(4-methyl-1,3-thiazol-5-yl)phenyl}methyl)-4-hydroxy-1-[3-methyl-2-(1-oxo-3H-isoindol-2-yl)butanoyl]pyrrolidine-2-carboxamide](/img/structure/B12501697.png)

![9-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-purin-6-one](/img/structure/B12501729.png)
![N-{(E)-[2,5-dimethyl-1-(pyridin-3-yl)-1H-pyrrol-3-yl]methylidene}-4-(morpholin-4-yl)aniline](/img/structure/B12501733.png)

![2-{[2-(dimethylamino)ethyl]sulfanyl}-3-(4-methoxyphenyl)quinazolin-4(3H)-one](/img/structure/B12501742.png)
